Welcome to the BenchChem Online Store!
molecular formula C6H6F2N2O B2424663 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1094484-55-5

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2424663
M. Wt: 160.124
InChI Key: NNHXBZAWJIBFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785657B2

Procedure details

A 3-neck 250 ml round bottomed flask was fitted with a magnetic stirrer and thermometer. Water (130 g), the product of example 1 (compound of formula IX) (6.50 g) and aqueous sodium hydroxide (8.17 g) were charged to the reactor, and the resulting solution heated to 40-45° C. A 35% hydrogen peroxide solution (39 g) was added over 1 hr, and the mixture then stirred at 40-45° C. for 0.5 hr [83% yield of desired product (compound of formula XI)−quantitative HPLC]. The pH of the reaction mass was adjusted to 2.5 by addition of 36% aqueous hydrochloric acid solution. The resulting precipitate was isolated by filtration and washed with water. Drying (60° C., 10 mbar) gave the desired product (XI) as pale yellow, free-flowing powder [69% yield of desired product−quantitative HPLC].
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.17 g
Type
reactant
Reaction Step Two
Name
Quantity
130 g
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[C:3]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]([CH3:10])[N:4]=1.[OH-:12].[Na+].OO>O>[F:11][CH:2]([F:1])[C:3]1[C:7]([C:8]([OH:12])=[O:9])=[CH:6][N:5]([CH3:10])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
OO
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
FC(C1=NN(C=C1C=O)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NN(C=C1C=O)C)F
Name
Quantity
8.17 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 250 ml round bottomed flask was fitted with a magnetic stirrer

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.